molecular formula C17H14N4 B12897486 3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole CAS No. 105438-50-4

3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole

Cat. No.: B12897486
CAS No.: 105438-50-4
M. Wt: 274.32 g/mol
InChI Key: CWUBYMWFMNHKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazole-pyrazole ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole and pyrazole derivatives, which can exhibit different physical and chemical properties .

Scientific Research Applications

3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole exerts its effects is often related to its ability to interact with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound has shown potential in inhibiting reverse transcriptase, an enzyme crucial for viral replication . The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to disrupted cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole: shares structural similarities with other imidazole and pyrazole derivatives, such as:

Uniqueness

What sets 3-Methyl-1,5-diphenyl-1,4-dihydroimidazo[4,5-c]pyrazole apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

105438-50-4

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

3-methyl-1,5-diphenyl-4H-imidazo[4,5-c]pyrazole

InChI

InChI=1S/C17H14N4/c1-12-15-17(21(20-12)14-10-6-3-7-11-14)19-16(18-15)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,19)

InChI Key

CWUBYMWFMNHKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.